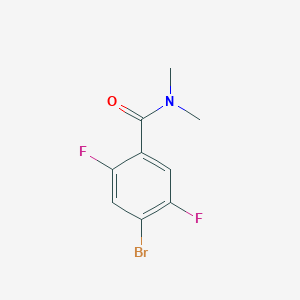

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

4-bromo-2,5-difluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO/c1-13(2)9(14)5-3-8(12)6(10)4-7(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVITWPWCGJPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252503 | |

| Record name | Benzamide, 4-bromo-2,5-difluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449008-10-9 | |

| Record name | Benzamide, 4-bromo-2,5-difluoro-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-bromo-2,5-difluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways

Direct Synthetic Approaches for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

The most direct routes to this compound hinge on the availability and reactivity of its carboxylic acid precursor.

The primary precursor for the target compound is 4-Bromo-2,5-difluorobenzoic acid. chemicalbook.comnih.gov A common laboratory-scale synthesis for this precursor starts from 1,4-dibromo-2,5-difluorobenzene (B1294941). chemicalbook.com The process involves a lithium-halogen exchange followed by carboxylation.

A typical procedure is as follows:

1,4-dibromo-2,5-difluorobenzene is dissolved in an anhydrous ether solvent like diethyl ether and cooled to -78°C under an inert atmosphere. chemicalbook.com

A solution of n-butyl lithium in hexanes is added slowly, leading to a lithium-halogen exchange that selectively forms a lithiated intermediate. chemicalbook.com

This intermediate is then quenched by adding solid carbon dioxide (dry ice), which introduces the carboxylic acid group upon acidic workup. chemicalbook.com

The crude 4-Bromo-2,5-difluorobenzoic acid is then purified by extraction and acidification. chemicalbook.com

Once the benzoic acid derivative is obtained, it is typically activated for amidation. A highly effective method is the conversion to its corresponding acyl chloride, 4-bromo-2,5-difluorobenzoyl chloride. This is achieved by treating the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), and heating the mixture. chemicalbook.comprepchem.com The excess thionyl chloride is removed by distillation, yielding the reactive acid chloride. prepchem.com

The final step is the reaction of 4-bromo-2,5-difluorobenzoyl chloride with dimethylamine (B145610) to form the desired N,N-dimethylbenzamide product. This nucleophilic acyl substitution is typically rapid and high-yielding.

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 1,4-Dibromo-2,5-difluorobenzene | 1. n-Butyl lithium 2. Carbon Dioxide (CO₂) | 4-Bromo-2,5-difluorobenzoic acid | Lithiation and Carboxylation chemicalbook.com |

| 2 | 4-Bromo-2,5-difluorobenzoic acid | Thionyl chloride (SOCl₂) | 4-Bromo-2,5-difluorobenzoyl chloride | Acid to Acyl Chloride Conversion chemicalbook.comprepchem.com |

| 3 | 4-Bromo-2,5-difluorobenzoyl chloride | Dimethylamine ((CH₃)₂NH) | This compound | Amidation |

Amide bond formation is one of the most fundamental reactions in organic synthesis. Beyond the acid chloride method described above, direct amidation of the carboxylic acid is possible using various coupling reagents. The optimization of these conditions is crucial for achieving high yields and purity, especially on an industrial scale.

Key considerations for optimization include the choice of solvent, base, temperature, and coupling agent. scielo.br For instance, the direct coupling of carboxylate salts with ammonium (B1175870) salts can be achieved in an aqueous acetonitrile (B52724) solution at room temperature using the water-soluble coupling reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). nih.gov This method is considered green and practical, often yielding a clean product without the need for extensive chromatography. nih.gov

Another approach involves metal-catalyzed direct amidation. Titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net This method is notable for its catalytic nature and its tolerance for a range of functional groups on both the carboxylic acid and the amine. researchgate.net

| Method | Activating/Coupling Reagent | Typical Conditions | Advantages |

|---|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Two steps: 1. Reflux in SOCl₂. 2. Reaction with amine. | High reactivity of the intermediate, often high yield. |

| Carbodiimide Coupling | EDC·HCl | ACN/H₂O, room temperature. nih.gov | Mild conditions, "green" solvent system, simple workup. nih.gov |

| Metal Catalysis | Titanium Tetrafluoride (TiF₄) | Toluene, reflux, catalytic TiF₄ (5-10 mol%). researchgate.net | Direct conversion, catalytic, tolerates various functional groups. researchgate.net |

Synthesis of Positional and Structural Analogues of this compound

The creation of analogues with varied substitution patterns on the aromatic ring is essential for structure-activity relationship studies in drug discovery. This requires versatile and selective synthetic strategies.

Introducing halogens at specific positions on an existing N,N-dimethylbenzamide framework can be challenging. Traditional electrophilic aromatic halogenation of N-aryl amides often results in a mixture of para and ortho/para substituted products. nih.gov To overcome this, directed metalation and regioselective strategies have been developed.

One powerful technique is the directed ortho-metalation (DoM) reaction, where the amide functional group directs a strong base (like an alkyllithium) to deprotonate the adjacent ortho-position, which can then be quenched with an electrophilic halogen source. nih.gov The N,N-diethylamide group is particularly effective in this role due to its strong Lewis basicity. nih.gov

A more recent innovation is the use of boron as a directing group. A protocol for the regioselective ortho-halogenation of N-aryl amides and ureas involves a carbonyl-directed borylation followed by an oxidative halodeboronation. nih.gov This method leverages the reactivity of boron to precisely install a halogen at the desired ortho-position under mild conditions, offering a practical and scalable solution. nih.gov

Modern organic synthesis has produced a variety of sophisticated methods for forming amide bonds, which are particularly useful for complex or sensitive substrates. The Mitsunobu reaction, traditionally used for forming C-O bonds, has been adapted for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This transformation is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion and works reasonably well for both electron-rich and electron-poor benzoic acids. nih.gov

Other advanced reagents are designed for efficiency and to minimize side reactions. Reagents based on chloroformates, despite their perceived incompatibility with water, can be effective for amide bond formation, releasing only isobutanol and CO₂ as byproducts. researchgate.net

| Methodology | Key Reagents | Description | Reference |

|---|---|---|---|

| Directed Ortho-Metalation (DoM) | Alkyllithium base, Electrophilic halogen source | The amide group directs lithiation to the ortho position for subsequent halogenation. | nih.gov |

| Mitsunobu Reaction | Triphenylphosphine, Diisopropylazodicarboxylate | A non-classical application for direct amidation of benzoic acids with amines. | nih.gov |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-heteroatom bonds under mild conditions. rsc.org These reactions are critical for modifying aryl halides, such as the bromo-substituent in this compound.

The Buchwald-Hartwig amination is a prominent example, where a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand, facilitates the coupling of an aryl halide with an amine to form a C-N bond. beilstein-journals.orgmit.edu The choice of ligand (e.g., Xantphos) and base (e.g., Cs₂CO₃) is crucial for the reaction's success. beilstein-journals.org This methodology offers a powerful way to synthesize analogues by replacing the bromine atom with various nitrogen-containing functional groups. While C-F bond formation via palladium catalysis is more challenging due to the bond's strength, significant progress has been made in this area as well. These catalytic systems provide a complementary method to classical nucleophilic substitution for constructing diverse molecular architectures. beilstein-journals.org

Derivatization Strategies for this compound

The presence of the N,N-dimethylbenzamide group, along with the fluorine and bromine substituents, dictates the reactivity and regioselectivity of further transformations. The N,N-dimethylamide moiety is a potent directed metalation group (DMG), capable of guiding lithiation to its ortho position. Concurrently, the electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack.

Introduction of Additional Functionalities via Ortho-Directed Metallation

Ortho-directed metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. stackexchange.comnih.govbaranlab.org In the case of this compound, the N,N-dimethylamide group is a strong Lewis basic site that can coordinate to an organolithium reagent, such as n-butyllithium or sec-butyllithium. baranlab.orguwindsor.ca This coordination facilitates the deprotonation of the proximal ortho-proton, leading to the formation of a lithiated intermediate.

The regioselectivity of this metallation is influenced by the other substituents on the ring. The N,N-dimethylamide group is a more powerful directing group than the fluorine atoms. While bromine can undergo metal-halogen exchange, this is generally faster with bromides and iodides than directed lithiation. uwindsor.ca However, in the presence of a strong directing group like the amide, ortho-deprotonation can be favored. The position ortho to the amide group and meta to the bromine (C-3) is the most likely site of lithiation.

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. This strategy allows for the precise installation of substituents at the C-3 position.

Table 1: Hypothetical Examples of Electrophiles for Trapping the Lithiated Intermediate of this compound

| Electrophile | Introduced Functional Group |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Iodine (I₂) | Iodo (-I) |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Alkyl halides (R-X) | Alkyl (-R) |

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Benzamide (B126) Core

The electron-deficient nature of the this compound ring, enhanced by the presence of two fluorine atoms and the N,N-dimethylamide group, makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com In SNAr reactions on polyfluoroaromatic compounds, fluorine is generally a better leaving group than other halogens due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. stackexchange.com

Therefore, nucleophiles will preferentially attack the positions bearing the fluorine atoms. The regioselectivity of the substitution (at C-2 or C-5) will depend on the specific reaction conditions and the nature of the nucleophile. The fluorine at C-2 is ortho to the strong electron-withdrawing amide group, which would significantly stabilize the negative charge in the Meisenheimer intermediate, making it a likely site for substitution.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluorine atoms, leading to the formation of new C-N, C-O, and C-S bonds, respectively. This provides a direct route to a diverse array of substituted benzamide derivatives. For instance, the reaction with amines would yield aminobenzamides, while reaction with alkoxides would produce alkoxybenzamides.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | 4-Bromo-2(or 5)-amino-5(or 2)-fluoro-N,N-dimethylbenzamide |

| Alkoxide | RONa | 4-Bromo-2(or 5)-alkoxy-5(or 2)-fluoro-N,N-dimethylbenzamide |

| Thiolate | RSNa | 4-Bromo-2(or 5)-alkylthio-5(or 2)-fluoro-N,N-dimethylbenzamide |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Bromine Substituent in 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

The carbon-bromine bond is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

The bromine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester. For this compound, this would enable the introduction of a new aryl or vinyl group at the C4-position. The reaction typically proceeds under mild conditions with a palladium catalyst and a base. tcichemicals.com

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira coupling is employed, reacting the aryl bromide with a terminal alkyne. libretexts.orgnih.gov This reaction is catalyzed by palladium complexes, often with a copper(I) co-catalyst, and an amine base. organic-chemistry.org This allows for the synthesis of arylalkynes, which are important structural motifs.

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a strong base. organic-chemistry.orgresearchgate.net This reaction would replace the bromine atom with a substituted amino group.

Below is a table summarizing typical conditions for these cross-coupling reactions as they would apply to this compound.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | Aryl, Vinyl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Alkyne |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) | NaOtBu, K₂CO₃ | Amine (NR¹R²) |

This interactive table is based on general procedures for aryl bromides.

The bromine atom can be readily swapped for a metal, typically lithium, through a metal-halogen exchange reaction. This process usually involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures. A similar transformation has been documented for the closely related compound 1,4-dibromo-2,5-difluorobenzene (B1294941), which undergoes selective monolithiation upon treatment with n-butyllithium. The resulting aryllithium species is a potent nucleophile and can be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.

Reactivity of the Fluorine Substituents in this compound

The fluorine atoms on the aromatic ring are not inert and can participate in specific reactions, most notably nucleophilic aromatic substitution.

In contrast to the reactivity of the bromine in cross-coupling, the fluorine atoms are susceptible to nucleophilic aromatic substitution (S_NAr). In S_NAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. For activated aromatic systems, fluoride (B91410) is an excellent leaving group. masterorganicchemistry.comnih.gov The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the amide and the other fluorine atom, stabilizes this intermediate, thereby facilitating the substitution. stackexchange.com Strong nucleophiles like alkoxides, thiolates, or amines can displace one or both fluorine atoms, depending on the reaction conditions and the stoichiometry of the nucleophile. nih.gov

The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect is crucial for the reactivity of the aromatic ring in S_NAr reactions. By withdrawing electron density from the ring, fluorine enhances its electrophilicity, making it more susceptible to attack by nucleophiles. Furthermore, the inductive effect strongly stabilizes the negative charge of the Meisenheimer intermediate, which lowers the activation energy of the rate-determining addition step. masterorganicchemistry.comstackexchange.com This is why fluoroarenes are often more reactive in S_NAr than their chloro- or bromo- counterparts, despite the C-F bond being stronger.

Transformations Involving the N,N-Dimethylamide Group

The N,N-dimethylamide group can also be chemically transformed, although it is generally less reactive than the halogen substituents under many conditions. Standard transformations for tertiary amides include hydrolysis to a carboxylic acid, which typically requires harsh acidic or basic conditions, or reduction to a tertiary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The amide group's electron-withdrawing nature also plays a role in activating the ring towards nucleophilic attack, as discussed previously.

The table below outlines potential transformations for the N,N-dimethylamide group.

| Transformation | Typical Reagents | Product Functional Group |

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Hydrolysis (Basic) | NaOH, heat | Carboxylate Salt |

| Reduction | LiAlH₄ then H₂O | Benzylamine |

This interactive table describes general reactions of N,N-dimethylbenzamides.

Hydrolysis and Amide Exchange Reactions

Amide bonds, while generally stable, can be cleaved under hydrolytic conditions. The hydrolysis of this compound, typically requiring acidic or basic conditions, would yield 4-bromo-2,5-difluorobenzoic acid and dimethylamine (B145610). libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a water molecule or a hydroxide (B78521) ion attacks the carbonyl carbon of the amide.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and dimethylamine. libretexts.org

Amide Exchange Reactions (Transamidation): The N,N-dimethylamide group can potentially be exchanged with other amines, a process known as transamidation. This reaction is often challenging due to the stability of the starting amide but can be facilitated by catalysts or by using a large excess of the incoming amine. For instance, reacting this compound with a primary or secondary amine could lead to the formation of a new secondary or tertiary amide, respectively. organic-chemistry.org

Reduction Pathways of the Amide Functionality

The tertiary amide group in this compound can be reduced to either the corresponding amine or aldehyde, depending on the reducing agent employed.

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing tertiary amides to the corresponding tertiary amines. libretexts.orgorganic-chemistry.org In this case, the product would be 4-bromo-2,5-difluoro-N,N-dimethylbenzylamine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the coordination of the oxygen to the aluminum species, making it a good leaving group. A second hydride addition then leads to the final amine product.

Reduction to Aldehyde: Partial reduction of the amide to an aldehyde, 4-bromo-2,5-difluorobenzaldehyde, can be achieved using less reactive hydride reagents. Reagents such as diisobutylaluminum hydride (DIBAL-H) or certain bulky boranes like disiamylborane (B86530) (Sia₂BH) are known to selectively reduce tertiary amides to aldehydes at low temperatures. organic-chemistry.orgwikipedia.orgnih.gov The reaction stops at the aldehyde stage because the intermediate formed is stable at low temperatures and does not undergo further reduction.

| Reducing Agent | Product | General Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 4-bromo-2,5-difluoro-N,N-dimethylbenzylamine | Anhydrous ether or THF, followed by aqueous workup |

| Diisobutylaluminum Hydride (DIBAL-H) | 4-bromo-2,5-difluorobenzaldehyde | Anhydrous non-polar solvent (e.g., toluene, hexanes) at low temperature (e.g., -78 °C) |

| Disiamylborane (Sia₂BH) | 4-bromo-2,5-difluorobenzaldehyde | Anhydrous THF, followed by hydrolysis |

Comprehensive Mechanistic Studies of Key Transformations

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Investigation of Catalytic Cycles in Cross-Coupling Reactions

While specific mechanistic studies for this compound are not extensively documented in publicly available literature, the catalytic cycles for the cross-coupling of related aryl bromides are well-established and provide a strong model.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound. The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron species. libretexts.orgyoutube.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

Buchwald-Hartwig Amination: This is a C-N cross-coupling reaction to form an arylamine. The catalytic cycle is similar to the Suzuki-Miyaura coupling:

Oxidative Addition: Pd(0) adds to the aryl bromide. wikipedia.orgnih.govlibretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex. wikipedia.orgnih.gov

Reductive Elimination: The aryl group and the amino group couple to form the C-N bond and the product, regenerating the Pd(0) catalyst. wikipedia.orgnih.govlibretexts.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. The catalytic cycle typically involves both palladium and a copper co-catalyst:

Palladium Cycle: Similar to the above, it involves oxidative addition of the aryl bromide to Pd(0) followed by reductive elimination.

Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. libretexts.orgyoutube.comwikipedia.org

| Cross-Coupling Reaction | Coupling Partner | Key Mechanistic Steps |

| Suzuki-Miyaura | Organoboron reagent | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.orgyoutube.com |

| Buchwald-Hartwig | Amine | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination wikipedia.orgnih.govlibretexts.org |

| Sonogashira | Terminal Alkyne | Oxidative Addition (Pd), Formation of Copper Acetylide, Transmetalation, Reductive Elimination libretexts.orgyoutube.comwikipedia.org |

Elucidation of Intramolecular Rearrangements (if applicable)

Currently, there is no specific information in the surveyed literature detailing intramolecular rearrangements for this compound. Rearrangements like the Hofmann rearrangement involve primary amides and are therefore not directly applicable to this tertiary amide. youtube.comyoutube.commasterorganicchemistry.comyoutube.com Similarly, other named rearrangements of aromatic compounds typically require specific substitution patterns or functional groups not present in this molecule under standard conditions. The presence of two fluorine atoms ortho and meta to the amide group could potentially influence intramolecular reactions, but specific examples have not been reported.

Computational and Theoretical Chemistry Analyses

Electronic Structure Analysis and Spectroscopic Property Prediction

Vibrational Frequency Calculations and Theoretical Spectroscopic Assignments (IR, Raman)

While computational studies have been conducted on structurally related benzamide (B126) derivatives, the strict requirement to focus solely on "4-Bromo-2,5-difluoro-N,N-dimethylbenzamide" prevents the inclusion of data from these other compounds. The specific geometric parameters, electronic properties, and spectroscopic signatures are unique to each molecule and cannot be accurately extrapolated from analogues.

Further research in the field of computational chemistry would be required to generate the specific data requested in the article outline. Such research would involve performing Density Functional Theory (DFT) calculations or other quantum chemical methods to model the molecule and predict its properties.

Mechanistic Insights from Computational Modeling

Computational modeling offers a window into the dynamic processes of chemical reactions at the molecular level. For derivatives of benzamides, these studies can elucidate the complex pathways of their synthesis and subsequent transformations.

While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, computational studies on related benzamide systems provide a framework for understanding potential reaction mechanisms. For instance, in transition metal-catalyzed reactions, such as Rh(III)-catalyzed C-H activation of benzamides, computational methods are used to characterize the transition states of key elementary steps like C-H bond cleavage and migratory insertion. nih.gov These studies often employ density functional theory (DFT) to locate and optimize the geometry of transition state structures, followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

For a hypothetical reaction, such as the nucleophilic aromatic substitution on this compound, computational modeling could be used to characterize the Meisenheimer complex as an intermediate and the associated transition states for its formation and decomposition. The energies and geometries of these transition states would be crucial in determining the reaction's feasibility and regioselectivity.

Table 1: Hypothetical Transition State Parameters for a Nucleophilic Aromatic Substitution Reaction

| Parameter | Value | Method of Determination |

| Activation Energy (Ea) | Calculated Value | DFT (e.g., B3LYP/6-31G*) |

| Gibbs Free Energy of Activation (ΔG‡) | Calculated Value | DFT with Solvation Model |

| Key Bond Distances in TS | Calculated Values | Transition State Optimization |

| Imaginary Frequency | Calculated Value | Frequency Calculation |

Note: The values in this table are illustrative and would need to be determined through specific computational studies on this compound.

Studies on the energetics of 4-halobenzamides have utilized computational methods to determine the effect of halogen substitution on their properties. researchgate.net These analyses can be extended to this compound to understand how the combination of bromo and difluoro substituents influences the stability and reactivity of the molecule. Such studies would involve calculating the ground state energies of reactants, intermediates, and products to construct a detailed reaction energy profile. This profile provides valuable insights into the kinetic and thermodynamic controls of the reaction.

Non-Covalent Interactions and Intermolecular Forces in this compound Systems

Non-covalent interactions play a pivotal role in the solid-state structure, solubility, and biological activity of molecules. For this compound, halogen bonding, aromatic stacking, and van der Waals forces are expected to be significant.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org In this compound, the bromine atom, and to a lesser extent the fluorine atoms, can participate in halogen bonding. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. dcu.ie

The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring enhances the positive electrostatic potential (σ-hole) on the bromine atom, making it a stronger halogen bond donor. rsc.org Computational studies on substituted dibromonitrobenzene derivatives have used techniques like Quantum Theory of Atoms in Molecules (QTAIM) and molecular electrostatic potential (MEP) maps to characterize these interactions. nih.gov Similar analyses on this compound would likely reveal a significant potential for halogen bonding, influencing its crystal packing and interactions with other molecules.

Table 2: Estimated Halogen Bond Strengths for Different Donors

| Halogen Bond Donor | Typical Interaction Energy (kcal/mol) |

| C-I | -3 to -5 |

| C-Br | -2 to -4 |

| C-Cl | -1 to -3 |

| C-F | < -1 |

Note: These are general ranges and the actual strength can be influenced by the molecular environment.

Aromatic stacking, a form of van der Waals interaction, is a key contributor to the stability of structures containing aromatic rings. acs.org In this compound, the substituted benzene ring can engage in π-π stacking interactions. The nature and strength of these interactions are influenced by the substituents on the aromatic ring. rsc.org Electron-withdrawing groups, such as fluorine and bromine, can modulate the quadrupole moment of the aromatic ring, affecting the preferred stacking geometry (e.g., parallel-displaced vs. sandwich).

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for the structural elucidation of organic molecules. For a compound with the complexity of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide, a combination of one-dimensional and two-dimensional NMR experiments would be required.

Definitive structural assignment and the assessment of isomeric purity would necessitate the acquisition and analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The expected chemical shifts, coupling constants, and integration values would provide a detailed map of the molecule's atomic framework. However, specific, experimentally determined NMR data for this compound are not available in the public domain.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | Data not available |

| Aromatic C-Br | Data not available |

| Aromatic C-F | Data not available |

| Aromatic C-H | Data not available |

| Aromatic C-C(O) | Data not available |

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| F-2 | Data not available | Data not available | Data not available |

To confirm the connectivity of atoms and understand the spatial arrangement of the molecule, a suite of two-dimensional NMR experiments would be essential. These techniques would provide unambiguous evidence for the proposed structure. At present, no such 2D NMR data has been published for this compound.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining insight into its structure through fragmentation analysis.

HRMS would provide a highly accurate measurement of the compound's mass, allowing for the determination of its elemental composition. This is a key step in confirming the identity of a newly synthesized or isolated compound. Publicly accessible HRMS data for this compound is currently unavailable.

Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule. No such fragmentation studies have been found in the public domain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. These techniques can also provide information about the molecule's conformation. Detailed and interpreted FT-IR and Raman spectra for this compound have not been located in publicly available scientific resources.

Table 4: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Amide) | Data not available |

| C-N (Amide) | Data not available |

| C-F (Aromatic) | Data not available |

| C-Br (Aromatic) | Data not available |

ATR Spectroscopy for Reaction Monitoring and Intermediate Identification

There is no available research detailing the application of ATR spectroscopy for monitoring the synthesis of this compound or for identifying any reaction intermediates.

X-Ray Crystallography for Solid-State Structural Elucidation and Crystal Packing Analysis

No published X-ray crystallographic data for this compound could be located. This information is essential for a definitive determination of its solid-state structure.

Crystal Packing and Intermolecular Interactions in the Solid State

Without crystallographic data, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, within the crystal lattice of this compound cannot be performed.

Co-crystallization Studies with Other Molecules (if applicable)

There is no information available regarding any attempts or successes in forming co-crystals of this compound with other molecules.

Applications As a Synthetic Building Block and in Advanced Materials Research

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide as a Versatile Intermediate in Organic Synthesis

The strategic placement of three distinct functional handles—a bromine atom, two fluorine atoms, and a dimethylamide group—on a central benzene (B151609) ring makes this compound a valuable building block for chemists. The bromo group is amenable to a wide array of cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms significantly influence the electronic properties of the molecule and can enhance the metabolic stability and binding affinity of resulting pharmaceutical compounds. The N,N-dimethylamide itself can act as a directing group or be hydrolyzed to the corresponding carboxylic acid if needed.

Research documented in patent literature demonstrates the utility of this compound as a key starting material in the synthesis of complex heterocyclic molecules. Specifically, it has been employed in the creation of aminopyridine derivatives designed to act as phosphatidylinositol phosphate (B84403) kinase (PIP kinase) inhibitors. google.comgoogle.com In these synthetic pathways, the compound serves as a foundational scaffold onto which other molecular fragments are assembled.

The synthesis of these potential therapeutic agents highlights the compound's role as a precursor to molecules with significant biological activity. Its integration into the final structure is a critical step in building the complex heterocyclic systems required for kinase inhibition. google.comgoogle.com

The structure of this compound is inherently designed for its use as a building block. The presence of both bromo and fluoro substituents allows for sequential and site-selective reactions. For instance, the bromine atom can be readily transformed or replaced via metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, leaving the fluoro groups intact. This allows for the construction of larger, highly functionalized aromatic scaffolds. The fluorine atoms, being relatively inert to many common reaction conditions, remain as permanent fixtures that modulate the electronic nature and physicochemical properties of the final product. This dual functionality makes the compound a strategic choice for creating diverse libraries of substituted aromatic molecules for various research applications.

Table 1: Key Reactions Involving the 4-Bromo-2,5-difluorobenzoyl Scaffold This interactive table summarizes potential synthetic transformations.

| Reaction Type | Reactive Site | Potential Product Class |

|---|---|---|

| Suzuki Coupling | C-Br Bond | Biaryl compounds |

| Buchwald-Hartwig Amination | C-Br Bond | N-Aryl amines/heterocycles |

| Sonogashira Coupling | C-Br Bond | Aryl alkynes |

| Nucleophilic Aromatic Substitution | C-F Bond (under harsh conditions) | Substituted fluorobenzenes |

| Amide Hydrolysis | Carbonyl | 4-Bromo-2,5-difluorobenzoic acid |

Integration into Functional Organic Materials

While this compound is a documented intermediate in pharmaceutical-oriented synthesis, its application in the field of advanced materials is not well-established in publicly available scientific literature. The following sections address the specified areas of materials science based on available information.

A comprehensive review of scientific literature did not yield specific examples of this compound being used in the synthesis of electron acceptors for organic photovoltaic (OPV) devices. While fluorinated and brominated building blocks are common in OPV research to tune electronic energy levels and promote favorable morphologies, the application of this particular compound has not been reported.

There is no information available in scientific databases to suggest that this compound or its direct derivatives have been utilized in the study of singlet fission.

No specific studies detailing the use of this compound in the fields of supramolecular chemistry or self-assembly were identified during a review of the literature.

Reagent Applications in Catalysis and Organic Transformations

This compound has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom ortho to a fluorine atom and para to another, coupled with a dimethylamide group, makes it a strategic precursor for the construction of complex molecular architectures. This is particularly evident in its application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.

One of the key applications of this compound is in the Miyaura borylation reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent to form a boronate ester. In a documented example, this compound was reacted with 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) in the presence of a palladium catalyst, specifically [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and potassium acetate (B1210297) in dioxane. This transformation efficiently converts the carbon-bromine bond into a carbon-boron bond, yielding 2,5-difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. This boronate ester is a stable, versatile intermediate that can be used in subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of substituents at the 4-position of the benzamide (B126) ring.

Another significant application of this compound is in the Buchwald-Hartwig amination reaction. This powerful palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. For instance, this benzamide derivative has been successfully coupled with various amino-substituted heterocycles. In one such synthesis, it was reacted with 4-aminopicolinamide (B35442) using a palladium catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and the ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), with potassium carbonate as the base. This reaction resulted in the formation of 4-(4-(dimethylcarbamoyl)-2,5-difluorophenylamino)picolinamide.

Similarly, in the synthesis of aminopyridine derivatives, this compound was coupled with 6-aminonicotinamide (B1662401) under similar palladium-catalyzed conditions (Pd₂(dba)₃/Xantphos) to yield the corresponding coupled product. These examples highlight the utility of this compound in constructing complex molecules that are often intermediates in the synthesis of pharmaceutically active compounds, such as kinase and histone demethylase inhibitors. The fluorine atoms on the aromatic ring can also modulate the electronic properties and metabolic stability of the final products, making this building block particularly attractive for medicinal chemistry applications.

While the primary documented applications of this compound are in the realm of organic synthesis for pharmaceutical development, the structural motifs it helps create are also of interest in materials science. Fluorinated aromatic compounds are known to possess unique electronic and physical properties, such as high thermal stability and altered optoelectronic characteristics. acs.org Substituted benzamides and aminopyridine derivatives, the very classes of compounds synthesized from this building block, have been investigated for their potential in polymeric materials and organic electronics. researchgate.netrsc.org However, direct research detailing the use of this compound as a precursor for advanced materials is not extensively documented in current literature. Its role in this area remains a field for potential future exploration, leveraging its proven reactivity in forming robust and functionalized aromatic systems.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

The establishment of efficient and environmentally benign synthetic methodologies is paramount for the broader application of this compound. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of sustainable alternatives.

A promising starting point is the readily available precursor, 4-bromo-2,5-difluorobenzoic acid. The synthesis of this acid can be achieved from 1,4-dibromo-2,5-difluorobenzene (B1294941) through a lithium-halogen exchange followed by carboxylation with dry ice. chemicalbook.com

Table 1: Synthesis of 4-bromo-2,5-difluorobenzoic acid

| Step | Reagents and Conditions | Product |

| 1 | 1,4-dibromo-2,5-difluorobenzene, n-butyllithium, diethyl ether, -78°C | Lithiated intermediate |

| 2 | Carbon dioxide (dry ice), -78°C to room temperature | 4-bromo-2,5-difluorobenzoic acid |

With 4-bromo-2,5-difluorobenzoic acid in hand, future research can focus on green amidation techniques to form the target N,N-dimethylbenzamide. One such sustainable approach involves the direct amidation of the carboxylic acid with a dimethylamine (B145610) source, avoiding the use of traditional, often hazardous, coupling reagents. For instance, methods utilizing boric acid as a catalyst for the direct reaction between a carboxylic acid and an amine present a more atom-economical and environmentally friendly alternative. nih.gov Another innovative and green method that warrants exploration is the use of N,N-dimethylacetamide as both the solvent and the dimethylamine source in the presence of a mild activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). This approach has been shown to be effective for the synthesis of various N,N-dimethylamides from their corresponding carboxylic acids. mdpi.com

Further research into catalytic methods, such as those employing microwave assistance, could also significantly reduce reaction times and energy consumption, contributing to a more sustainable synthetic process. nih.gov

Exploration of Asymmetric Synthesis and Chiral Derivatization

The presence of the difluorinated phenyl ring in this compound does not inherently make the molecule chiral. However, the potential for introducing chirality through synthetic modifications opens up avenues for creating novel derivatives with specific stereochemical properties.

Future research could explore the asymmetric synthesis of analogues of this compound where chirality is introduced, for example, by the addition of a chiral substituent to the aromatic ring or the N,N-dimethylamino group. The development of catalytic asymmetric methods, perhaps employing chiral phosphoric acids or transition-metal complexes with chiral ligands, would be a significant advancement. researchgate.netnih.gov Chiral Brønsted acids have demonstrated considerable success in catalyzing a variety of asymmetric reactions, including those involving the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Furthermore, should a racemic mixture of a chiral derivative be synthesized, the exploration of chiral derivatizing agents (CDAs) would be crucial for the separation and analysis of the enantiomers. google.com CDAs react with enantiomers to form diastereomers, which can then be separated and analyzed using standard techniques like NMR spectroscopy or HPLC. google.com Research into novel CDAs specifically designed for fluorinated aromatic compounds could enhance the efficiency of enantiomeric resolution. chemicalbook.com

Advanced In Silico Screening and Design for Novel Material Applications

Computational chemistry and in silico screening are powerful tools for predicting the properties of novel compounds and guiding experimental research. For this compound, these methods can be employed to explore its potential in various material applications.

The presence of fluorine atoms can significantly influence the electronic properties of organic molecules. rsc.org Fluorination is known to lower both the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidative degradation in electronic devices. rsc.org High-throughput computational screening using density functional theory (DFT) could be used to calculate the electronic bandgap and dielectric function of this compound and its derivatives. arxiv.org Such studies could predict their suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). chemrxiv.org

Molecular docking and dynamics simulations, often used in drug discovery, can also be adapted to predict the solid-state packing and intermolecular interactions of these molecules. nih.govnih.gov Understanding these interactions is critical for designing materials with desired properties like high charge carrier mobility. For instance, in silico screening could be used to identify derivatives of this compound with favorable packing motifs for efficient charge transport. chemrxiv.org

Interdisciplinary Research Integrating this compound with Material Science and Engineering

The true potential of this compound can be unlocked through interdisciplinary research that combines chemical synthesis with materials science and engineering. The unique combination of a bromo, difluoro-substituted aromatic ring and an amide functionality suggests a range of potential applications that merit investigation.

The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex architectures. This opens the door to creating novel polymers and functional materials. For example, the bromo group could be replaced with various organic moieties to tune the electronic and photophysical properties of the resulting materials. This approach has been successfully used to create a variety of functional organic materials.

The fluorinated aromatic core, as previously mentioned, is a key feature for applications in organic electronics. rsc.org Research in collaboration with materials scientists could focus on fabricating and characterizing thin films of this compound and its derivatives to evaluate their performance in electronic devices. The introduction of fluorine can also impart desirable properties such as high thermal stability and transparency, which are valuable in materials for optical applications. mdpi.com

Furthermore, the amide group can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. The interplay between the polar amide group and the fluorinated aromatic ring could lead to unique liquid crystalline or gel-forming properties, which are of interest in the development of smart materials. The study of fluorinated aromatic amides has shown that intramolecular and intermolecular hydrogen bonding can significantly affect their conformation and packing. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2,5-difluoro-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation of a fluorobenzoic acid derivative followed by amidation. For example:

Electrophilic bromination : Start with 2,5-difluorobenzoic acid. Use Br₂ in H₂SO₄ at 0–5°C to introduce bromine at the 4-position .

Acyl chloride formation : Treat 4-bromo-2,5-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux (70–80°C) for 2 hours .

Amidation : React the acyl chloride with dimethylamine (2 eq.) in anhydrous THF at 0°C, followed by room temperature stirring for 12 hours .

Key variables : Temperature control during bromination prevents di-substitution, while excess dimethylamine ensures complete amidation. Yields range from 60–75% depending on purification methods .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

Methodological Answer:

- Recrystallization : Use a 3:1 hexane/ethyl acetate mixture at −20°C to remove unreacted dimethylamine and halogenation byproducts .

- Column chromatography : Employ silica gel with a gradient of 5–20% ethyl acetate in hexane (Rf = 0.3–0.4) for higher purity (>98%) .

- HPLC : For trace impurity removal (e.g., di-brominated byproducts), use a C18 column with acetonitrile/water (70:30) .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : Compare ¹⁹F NMR shifts: Fluorine at C2 (δ −112 ppm) vs. C5 (δ −108 ppm) due to electron-withdrawing effects of bromine .

- X-ray crystallography : Resolve positional isomerism (e.g., bromine at C4 vs. C3) by analyzing bond angles (e.g., C-Br bond length ~1.89 Å) .

- Mass spectrometry : Confirm molecular weight (MW 264.07) via ESI+ with [M+H]⁺ at m/z 265.07 .

Advanced Research Questions

Q. How can contradictory bioactivity data across enzymatic assays be systematically addressed?

Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., buffer pH, co-solvents). To resolve:

Orthogonal assays : Compare IC₅₀ values in kinase inhibition (ATP-binding vs. non-competitive assays) .

Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to confirm target engagement .

Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish nonspecific binding .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

Methodological Answer:

Q. How can computational modeling predict regioselectivity in further functionalization?

Methodological Answer:

- DFT calculations : Calculate Fukui indices (ƒ⁺) to identify electrophilic sites. For example, C3 (ƒ⁺ = 0.12) vs. C6 (ƒ⁺ = 0.08) .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots .

- MD simulations : Assess steric effects of dimethyl groups on reaction pathways (e.g., SNAr vs. radical mechanisms) .

Q. What experimental designs resolve conflicting data on isomer stability?

Methodological Answer:

- Dynamic HPLC : Monitor isomer interconversion at elevated temperatures (40–60°C) to calculate activation energy (Ea ~85 kJ/mol) .

- Variable-temperature NMR : Track coalescence of fluorine signals to determine rotational barriers .

- Kinetic studies : Compare hydrolysis rates of isomers under acidic (pH 2) vs. basic (pH 10) conditions .

Q. How do steric and electronic effects of substituents influence degradation pathways?

Methodological Answer:

- Forced degradation : Expose to UV light (254 nm) and analyze photoproducts via LC-MS. Bromine increases radical stability, reducing photodegradation by 40% vs. chloro analogs .

- Hydrolysis studies : Under pH 7.4, the dimethylamide group resists hydrolysis (t₁/₂ > 24 hours), while electron-withdrawing fluorine accelerates acid-catalyzed breakdown .

Q. What scale-up challenges arise in multi-gram syntheses, and how are they mitigated?

Methodological Answer:

- Exothermicity control : Use jacketed reactors with slow bromine addition (dropwise over 2 hours) to prevent runaway reactions .

- Continuous flow synthesis : Optimize residence time (15 minutes) and pressure (2 bar) for improved yield consistency (+12%) .

- Impurity profiling : Monitor di-brominated byproducts (<0.5%) via HPLC with a phenyl-hexyl column .

Q. How can mechanistic studies clarify conflicting reports on cytotoxicity?

Methodological Answer:

- Reactive oxygen species (ROS) assays : Use DCFH-DA probes to quantify ROS generation in HEK293 cells .

- Genotoxicity testing : Perform Ames tests (TA98 strain) to assess mutagenic potential .

- Apoptosis markers : Measure caspase-3 activation via Western blot to distinguish necrotic vs. apoptotic pathways .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.